molecular formula C8H16N2O2S B15029112 N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide

N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide

Cat. No.: B15029112
M. Wt: 204.29 g/mol
InChI Key: MTKKSVZRQYFVME-UHFFFAOYSA-N
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Description

N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide is a chemical compound with the molecular formula C8H16N2O2S2 It is known for its unique structure, which includes both acetamido and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide typically involves the reaction of 2-aminoethanethiol with acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then further reacted with another molecule of acetic anhydride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Anhydrous conditions

    Catalyst: None required

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The process involves:

    Reactants: 2-aminoethanethiol and acetic anhydride

    Reaction Time: Optimized for maximum yield

    Purification: Crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamido group can be reduced to form primary amines.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Primary amines

    Substitution: Various substituted acetamides

Scientific Research Applications

N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide involves its interaction with various molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. Additionally, the acetamido group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-Acetamidoethyl)disulfanyl]ethyl}acetamide
  • N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide

Comparison

This compound is unique due to its specific combination of acetamido and sulfanyl groups. Compared to similar compounds, it offers distinct reactivity and potential applications. For example, the presence of the sulfanyl group allows for specific interactions with sulfur-containing biomolecules, which may not be possible with other compounds.

Properties

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

N-[2-(2-acetamidoethylsulfanyl)ethyl]acetamide

InChI

InChI=1S/C8H16N2O2S/c1-7(11)9-3-5-13-6-4-10-8(2)12/h3-6H2,1-2H3,(H,9,11)(H,10,12)

InChI Key

MTKKSVZRQYFVME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCSCCNC(=O)C

Origin of Product

United States

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